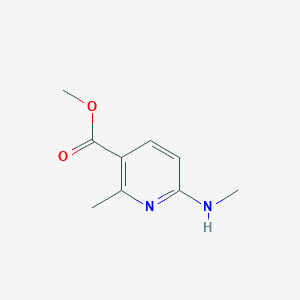

Methyl 2-methyl-6-(methylamino)nicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. Its presence in a vast number of biologically active compounds, including vitamins and alkaloids, underscores its importance. The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to engage in dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the design of novel drugs. Its derivatives have been found to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The adaptability of the pyridine ring allows for the synthesis of large libraries of compounds with diverse functionalities, making it an invaluable tool in the drug discovery process.

Overview of Methyl 2-methyl-6-(methylamino)nicotinate: Research Context and Potential Applications

This compound is a specific derivative of nicotinic acid with the chemical formula C₁₀H₁₄N₂O₂. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a methylamino group at the 6-position, and a methyl ester of a carboxylic acid at the 3-position. The existence of this compound is confirmed by its Chemical Abstracts Service (CAS) registry number: 1355188-47-4. chemsrc.combldpharm.com

Currently, detailed research findings and specific applications for this compound are not widely published in peer-reviewed literature. However, based on the functionalities present in its structure, it can be hypothesized that this compound may serve as a valuable intermediate in the synthesis of more complex molecules. The amino and ester groups provide reactive sites for further chemical modifications, potentially leading to the development of novel compounds with desired biological or material properties. Its structural similarity to other biologically active 2,6-disubstituted nicotinates suggests potential for investigation in medicinal chemistry.

Historical Context of Nicotinate (B505614) Derivatives in Chemical Research

The study of nicotinic acid and its derivatives has a rich history, dating back to the late 19th century. The initial isolation of nicotinic acid was followed by the discovery of its role as a vitamin and its importance in preventing the disease pellagra. This discovery spurred extensive research into the synthesis and biological activity of a wide range of nicotinate derivatives.

Historically, research focused on the therapeutic potential of nicotinates, particularly in relation to their effects on lipid metabolism and as vasodilators. Simple esters of nicotinic acid, such as methyl nicotinate, have been studied for their ability to be absorbed through the skin and cause localized vasodilation. nih.govdrugbank.com Over the decades, the focus of nicotinate research has expanded significantly, with chemists exploring their use as building blocks in organic synthesis and as ligands in coordination chemistry. The development of advanced analytical and synthetic techniques has enabled the creation of increasingly complex nicotinate derivatives with tailored properties.

Scope and Objectives of Academic Inquiry on the Chemical Compound

The primary objective of academic inquiry into a compound like this compound would be to elucidate its fundamental chemical and physical properties, develop efficient synthetic routes, and explore its potential applications. Due to the limited specific research on this compound, the scope of inquiry can be framed by the broader context of 2,6-disubstituted pyridine derivatives.

Key Research Objectives would include:

Synthesis and Characterization: Developing and optimizing synthetic pathways to produce this compound with high yield and purity. This would involve the characterization of the compound using modern spectroscopic and analytical techniques.

Reactivity Studies: Investigating the chemical reactivity of the functional groups present in the molecule to understand its potential as a synthetic intermediate.

Biological Screening: Conducting preliminary biological assays to screen for any potential pharmacological activity, guided by the known properties of related nicotinate derivatives.

Computational Modeling: Employing computational methods to predict the compound's properties, potential biological targets, and to aid in the design of new derivatives with enhanced activity.

While dedicated studies on this compound are yet to be widely published, its structure places it at the intersection of several important areas of chemical research, suggesting that it may become a subject of more focused investigation in the future.

Structure

2D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-methyl-6-(methylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(9(12)13-3)4-5-8(10-2)11-6/h4-5H,1-3H3,(H,10,11) |

InChI Key |

ZVCUBHUNTZFYAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

Retrosynthetic Analysis of Methyl 2-methyl-6-(methylamino)nicotinate

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the carbon-nitrogen and carbon-oxygen bonds associated with the key functional groups.

A primary retrosynthetic disconnection involves the bond between the pyridine (B92270) ring and the nitrogen of the methylamino group. This leads to a key intermediate, a halogenated pyridine precursor such as Methyl 2-methyl-6-chloronicotinate . This precursor is valuable as the halogen at the 6-position is activated towards nucleophilic aromatic substitution.

A subsequent disconnection targets the ester functional group. This bond can be retrosynthetically cleaved to reveal 2-methyl-6-chloronicotinic acid and methanol (B129727). This carboxylic acid is a pivotal precursor that can be synthesized through various pyridine ring construction methodologies or by functionalization of a simpler pyridine derivative.

Further simplification of 2-methyl-6-chloronicotinic acid could involve the construction of the substituted pyridine ring itself. This would entail considering cycloaddition or condensation strategies that assemble the core heterocyclic structure with the required substituents in the correct positions. This multi-step retrosynthetic approach provides a clear and strategic roadmap for the synthesis of this compound.

Classical and Contemporary Approaches for Nicotinate (B505614) Ester Synthesis

The formation of the nicotinate ester is a critical step in the synthesis of the target molecule. Both classical and contemporary methods are available for this transformation, starting from either a pre-functionalized nicotinic acid or by constructing the pyridine ring with the ester group already in place.

Esterification Reactions of Substituted Nicotinic Acids

The direct esterification of substituted nicotinic acids is a fundamental and widely employed method. The reaction of a nicotinic acid derivative with an alcohol in the presence of an acid catalyst is a common approach. For instance, the synthesis of methyl nicotinate from nicotinic acid is typically achieved by refluxing with methanol in the presence of a strong acid like sulfuric acid chemicalbook.comorientjchem.orgchemicalbook.com. This method is also applicable to substituted nicotinic acids. The preparation of methyl 6-methylnicotinate has been demonstrated by reacting 6-methylnicotinic acid with methanol and sulfuric acid chemicalbook.com. Similarly, 2-chloro-6-methylnicotinic acid can be converted to its methyl ester by reaction with thionyl chloride to form the acyl chloride, followed by treatment with methanol google.comgoogle.com.

| Reactant | Reagents | Product | Yield | Reference |

| 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Methyl 6-methylnicotinate | 75% | chemicalbook.com |

| 2-Chloro-6-methylnicotinic acid | Thionyl chloride, Methanol | Methyl 2-chloro-6-methylnicotinate | >98% purity | google.com |

Pyridine Ring Construction Methods for the Nicotinate Core

Constructing the pyridine ring with the desired substitution pattern is a powerful strategy that offers access to a wide range of nicotinate derivatives. Several named reactions and modern synthetic methods are available for this purpose.

The Hantzsch pyridine synthesis is a classical and versatile method for the synthesis of dihydropyridines, which can then be oxidized to pyridines wikipedia.orgorganic-chemistry.orgchemtube3d.com. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate wikipedia.orgorganic-chemistry.org. The resulting dihydropyridine can be aromatized to the corresponding pyridine derivative. While the classical Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to access unsymmetrical products.

More contemporary methods focus on one-pot syntheses of polysubstituted pyridines. For example, a metal-free, one-pot strategy has been developed for the synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide organic-chemistry.org. This method proceeds through a cascade of Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization and a 1,3-H shift, offering good to excellent yields under mild conditions organic-chemistry.org. Another approach involves the ammonium iodide-promoted reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyls under metal-free conditions to generate polysubstituted pyridines nih.gov. These modern methods provide efficient access to complex pyridine structures that can be further elaborated to the target molecule.

Regioselective Functionalization of the Pyridine Ring

The introduction of substituents at specific positions on the pyridine ring is a critical aspect of the synthesis of this compound. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the strategies for its functionalization.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors (e.g., incorporating methylamino group)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridine, that bear a good leaving group masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com. The presence of the ring nitrogen atom activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack.

In the context of synthesizing this compound, the key step is the substitution of a halogen, typically chlorine, at the 6-position of the pyridine ring with methylamine. A direct precedent for a similar transformation is the synthesis of 2-ethylamino-6-methylnicotinic acid methyl ester, where 2-chloro-6-methylnicotinic acid methyl ester is treated with anhydrous ethylamine in ethanol and heated prepchem.com. This demonstrates the feasibility of introducing an alkylamino group at the 6-position via an SNAr reaction. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen.

| Starting Material | Nucleophile | Product | Reference |

| 2-chloro-6-methylnicotinic acid methyl ester | Ethylamine | 2-ethylamino-6-methylnicotinic acid methyl ester | prepchem.com |

This regioselective amination is a highly efficient method for installing the desired methylamino group in the final step of the synthesis.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for analogous systems)

While SNAr provides a direct route for C-N bond formation, metal-catalyzed cross-coupling reactions offer an alternative and versatile approach for the functionalization of pyridine rings. The Suzuki-Miyaura cross-coupling reaction , which involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, is a prominent example.

Although not a direct method for introducing the methylamino group in the target molecule, the Suzuki-Miyaura reaction is highly relevant for creating analogous systems with carbon-carbon bonds. For instance, N-aryl-2-aminopyridines can undergo transition metal-catalyzed cyclization and functionalization reactions rsc.org. The palladium-catalyzed amination of 2-halopyridines with various amines is also a well-established method researchgate.netnih.govresearchgate.net. These reactions showcase the utility of metal catalysis in pyridine chemistry and could be conceptually applied to the synthesis of precursors or analogues of the target molecule. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Electrophilic Aromatic Substitution on Substituted Nicotinates (e.g., bromination)

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions used to functionalize aromatic systems. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgchemistrytalk.org The mechanism involves two primary steps: the attack of the aromatic ring's π-electrons on the electrophile, which disrupts aromaticity and forms a cationic intermediate (arenium ion), followed by the deprotonation of this intermediate to restore the stable aromatic system. chemistrytalk.orgmasterorganicchemistry.com

The pyridine ring, the core of nicotinate esters, is generally deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the nucleophilicity of the ring carbons. Furthermore, in acidic conditions often used for SEAr reactions, the nitrogen atom can be protonated, further deactivating the ring.

For a substituted nicotinate like this compound, the regioselectivity of the substitution is influenced by the existing substituents:

-COOCH₃ (methyl ester): A deactivating, meta-directing group.

-CH₃ (methyl): An activating, ortho/para-directing group.

-NHCH₃ (methylamino): A strongly activating, ortho/para-directing group.

The interplay of these groups determines the position of electrophilic attack. The powerful activating effect of the amino group would likely direct incoming electrophiles to the positions ortho and para to it (C5 and C3, respectively). However, the C3 position is already occupied by the ester group. Therefore, substitution is most likely to occur at the C5 position.

Bromination is a classic example of electrophilic aromatic substitution. It typically involves reacting the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.org For activated rings, the reaction can sometimes proceed without a strong catalyst. Given the presence of the activating methylamino group on the target molecule, bromination could potentially be achieved under milder conditions. While specific studies on the bromination of this compound are not detailed in the available literature, protocols for similar heterocyclic systems can provide guidance. For instance, the bromination of other substituted methylfurans has been achieved using N-bromosuccinimide (NBS), which can proceed via either electrophilic or free-radical pathways depending on the reaction conditions. researchgate.net

Oxidation Reactions in Nicotinate Synthesis

Oxidation reactions are crucial for the industrial synthesis of the nicotinic acid scaffold, the primary precursor for nicotinate esters. researchgate.netnih.gov The most common industrial routes involve the oxidation of alkylpyridines, such as 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. nih.govnih.gov

Historically, stoichiometric oxidants like potassium dichromate or nitric acid were used. chimia.ch The Lonza process, for example, has historically used the liquid-phase oxidation of 5-ethyl-2-methylpyridine with nitric acid at high temperatures (190–270 °C) and pressures (2–8 MPa). nih.gov This process proceeds through an isocinchomeronic acid intermediate which is then decarboxylated to yield nicotinic acid. nih.gov A significant drawback of this method is the production of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netnih.gov

Modern, greener approaches focus on catalytic gas-phase oxidation using air or oxygen, which are more environmentally benign oxidants. chimia.ch These processes often employ vanadium-based catalysts, such as vanadium pentoxide (V₂O₅) mixed with other metal oxides like TiO₂, MoO₃, or ZrO₂. nih.gov For example, the gas-phase oxidation of 3-picoline over a V₂O₅-TiO₂ catalyst system can achieve high conversion and selectivity to nicotinic acid. nih.gov Another pathway is the oxidative ammonolysis of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinic acid. nih.govmdpi.com

The table below summarizes various oxidation methods used in the synthesis of nicotinic acid precursors.

| Raw Material | Oxidant/Catalyst | Conditions | Product | Selectivity/Yield | Reference |

| 5-Ethyl-2-methylpyridine | HNO₃ | 190–270 °C, 2–8 MPa | Nicotinic Acid | ~70% Efficiency | nih.gov |

| 3-Methylpyridine | O₂ / V₂O₅, MoO₃, ZrO₂, TiO₂ | 340 °C | Nicotinic Acid | 95% Conversion | nih.gov |

| 3-Methylpyridine | O₂ / Co(OAc)₂, Mn(OAc)₂, Bromides in AcOH | 210 °C, 2.5 MPa | Nicotinic Acid | 99% Selectivity | nih.gov |

| 3-Methylpyridine | O₂ / MbBr₂ in Supercritical H₂O | 260 °C, 22 MPa | Nicotinic Acid | 66% Selectivity | nih.gov |

| Nicotine (B1678760) | H₂O₂ | 70 °C | Nicotinic Acid | - | jetir.org |

Stereoselective Synthesis and Chiral Derivatization Strategies

Stereoselective synthesis is essential when a molecule contains chiral centers and a specific enantiomer or diastereomer is desired. While this compound is itself achiral, stereocenters can be introduced through subsequent reactions. Methodologies for controlling stereochemistry in the synthesis of related heterocyclic compounds are well-established. For instance, the stereoselective synthesis of nicotinamide (B372718) β-riboside analogs has been achieved via the glycosylation of presilylated bases, yielding the desired β-anomers. nih.gov Similarly, fully regio- and stereoselective [3+2] cycloaddition reactions have been used to create complex, multi-stereocenter nicotine analogs. mdpi.comosi.lv

Chiral Derivatization is an analytical strategy used to determine the enantiomeric purity of a chiral compound. wikipedia.org This technique involves reacting a mixture of enantiomers with a single, optically pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or achiral chromatography (HPLC, GC). wikipedia.orgnih.gov

Common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs. wikipedia.org A "double derivatization" method, where each enantiomer of the analyte is reacted with both the (R)- and (S)-enantiomers of the CDA, can be used to assign the absolute configuration of the analyte. mdpi.com This approach would be applicable to derivatives of this compound if a chiral center were introduced, for example, by modification of the methyl group at the C2 position.

Green Chemistry Principles and Process Optimization in Nicotinate Preparation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of nicotinate synthesis, this involves moving away from harsh reagents like nitric acid and carcinogenic solvents like toluene, while improving energy efficiency and atom economy. nih.gov

Key green chemistry strategies applied to nicotinate synthesis include:

Use of Benign Oxidants: Replacing nitric acid with molecular oxygen (from air) significantly reduces harmful by-products like N₂O. chimia.ch

Catalysis: The development of highly efficient and recyclable solid-state catalysts (e.g., V₂O₅-based systems) for gas-phase oxidation improves process sustainability. nih.govchimia.ch

Biocatalysis: Utilizing enzymes, such as lipases, offers a powerful tool for sustainable chemistry. nih.gov Enzymes operate under mild conditions (e.g., lower temperature and pressure), exhibit high stereoselectivity, and can be used in environmentally friendly solvents like tert-amyl alcohol. nih.gov

Enabling Technologies: Advanced technologies like microwave irradiation and continuous flow chemistry can dramatically improve reaction efficiency and reduce waste. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy and convert it into thermal energy, a process known as dielectric heating. nih.gov Compared to conventional heating, MAOS often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and higher product purity. youtube.com

This technology is considered a green chemistry approach because of its high energy efficiency. youtube.com In the synthesis of nicotinic acid, a microwave reactor was used in the gas-phase oxidation of 3-picoline over a V₂O₅/TiO₂ catalyst. This approach achieved 95% selectivity to nicotinic acid at a much lower temperature (180 °C) than conventional heating methods. nih.gov Another study showed that the dehydrogenation of nicotine to β-nicotyrine using MnO₂ was significantly faster and higher-yielding with microwave irradiation compared to conventional refluxing. researchgate.net

The following table compares conventional and microwave-assisted synthesis for a reaction relevant to nicotinate chemistry.

| Reaction | Method | Reaction Time | Yield | Reference |

| Dehydrogenation of Nicotine | Conventional Heating (Reflux) | Several hours | Lower | researchgate.net |

| Dehydrogenation of Nicotine | Microwave Irradiation | Few minutes | Good | researchgate.net |

| Synthesis of 8-hydroxyquinolines | Conventional Heating | - | 34% | nih.gov |

| Synthesis of 8-hydroxyquinolines | Microwave Irradiation | - | 72% | nih.gov |

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. pharmasalmanac.comnih.gov This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety (especially for highly exothermic or hazardous reactions), and ease of automation and scalability. pharmasalmanac.commdpi.comnih.gov

Continuous flow processing is a key principle of green and sustainable manufacturing. nih.gov A study on the synthesis of nicotinamide derivatives from methyl nicotinate demonstrated the power of this approach. nih.gov Using an immobilized enzyme (Novozym® 435) in a continuous-flow microreactor, researchers were able to synthesize various nicotinamides with high yields (81.6–88.5%). The reaction time was drastically reduced from 24 hours in a batch process to just 35 minutes in the flow system, with a significant increase in product yield. nih.gov This combination of biocatalysis and flow technology represents a highly efficient and sustainable strategy for the preparation of nicotinate derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific 2D NMR data for the target compound is unavailable, these techniques are critical for assembling the complete molecular structure from the ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other, which would confirm the positions of the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, for example, linking the ester methyl protons to the carbonyl carbon and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For Methyl 2-methyl-6-(methylamino)nicotinate (C₉H₁₂N₂O₂), HRMS would provide an exact mass measurement that could confirm this formula.

Furthermore, by analyzing the fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular structure can be further corroborated. Plausible fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the N-methyl group, or fragmentation of the pyridine ring. A detailed study of these fragments would help piece together the molecular structure, but no such experimental studies were found in the searched literature.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would determine the precise three-dimensional arrangement of atoms in this compound, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H group. A search of crystallographic databases did not yield a published crystal structure for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for the purity assessment and isolation of "this compound." The selection of a specific method is contingent upon the physicochemical properties of the compound and the analytical objective, whether it be quantification, identification of impurities, or preparative isolation. Due to the limited specific research data on "this compound," the following sections detail the application of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based on established principles and analytical methods for structurally analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. For a molecule like this compound, which contains a secondary amine group (-NHCH₃), direct analysis by GC can sometimes be challenging due to potential issues with peak tailing and adsorption onto the chromatographic column. To mitigate these effects and enhance volatility, a derivatization step is often employed.

Derivatization: The active hydrogen on the methylamino group can be replaced with a less polar, more volatile group. Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. This process reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis.

Analysis and Structural Elucidation: Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). The separated components then enter the mass spectrometer, which typically operates in electron ionization (EI) mode. The high-energy electrons cause the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a "fingerprint" for the molecule.

The fragmentation pattern of the TMS-derivative of this compound would be expected to show characteristic losses that aid in its structural confirmation. Key fragmentation pathways would likely include the loss of a methyl group (•CH₃, -15 Da) from the TMS group or the ester, loss of the methoxy group (•OCH₃, -31 Da), and cleavage of the entire ester group. The mass spectrum provides invaluable information for confirming the identity of the main compound and identifying any related impurities.

| Parameter | Description |

| Instrumentation | Agilent 6890 GC coupled with a 5973N Mass Selective Detector |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Retention Time (min) | Key m/z Fragments | Proposed Fragment Identity |

| 12.5 | 251, 236, 194, 73 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [Si(CH₃)₃]⁺ |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for quantitative analysis.

Methodology: In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyridine-containing compounds, the mobile phase often consists of a mixture of water (containing a buffer like phosphate or an acid modifier like formic acid to ensure consistent ionization and good peak shape) and an organic solvent such as acetonitrile or methanol (B129727).

Quantitative Analysis: For quantitative purposes, a UV detector is highly effective, as the pyridine ring structure of the compound is strongly chromophoric. Analysis is performed by creating a calibration curve from a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its precise concentration. This method is valued for its high precision, accuracy, and sensitivity. Studies on similar compounds, such as methylnicotinate, have demonstrated the robustness of HPLC for stability testing and quantification. helixchrom.com

The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness for routine quality control analysis.

| Parameter | Description |

| Instrumentation | Agilent 1100 Series HPLC with Diode Array Detector (DAD) |

| Column | Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Analytical Parameter | Result |

| Retention Time | ~6.8 min |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like Methyl 2-methyl-6-(methylamino)nicotinate. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. By minimizing this energy, the most stable, or ground-state, geometry of the molecule can be found. These calculations provide foundational insights into the molecule's structural parameters, such as bond lengths and angles, which are crucial for understanding its chemical behavior. For instance, studies on related nicotinic acid derivatives have successfully used DFT to determine their non-planar skeletal structures and have shown good agreement between calculated and experimental data.

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental results to confirm a molecule's structure. By calculating the optimized geometry, DFT can be used to compute vibrational frequencies corresponding to infrared (IR) spectroscopy and the magnetic shielding tensors for predicting Nuclear Magnetic Resonance (NMR) chemical shifts.

Infrared (IR) Frequencies: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of chemical bonds. For this compound, key vibrational modes would include C=O stretching from the ester group, N-H stretching from the amino group, C-N stretching, and various vibrations associated with the pyridine (B92270) ring. DFT calculations on similar molecules have demonstrated a good correlation between computed and experimental vibrational data.

Table 1: Hypothetical Predicted IR Frequencies for this compound using DFT

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH(CH₃) | ~3400-3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3000-3100 |

| C-H Stretch (Aliphatic) | -CH₃ | ~2850-2960 |

| C=O Stretch | Ester (-COOCH₃) | ~1720-1740 |

| C=C & C=N Stretch | Pyridine Ring | ~1550-1650 |

| C-N Stretch | Amino & Ring | ~1200-1350 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). This method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values can then be correlated with experimental spectra to aid in signal assignment. For the title compound, distinct chemical shifts would be predicted for the protons and carbons of the methyl groups, the pyridine ring, and the ester moiety.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). youtube.com The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: As the orbital that acts as an electron donor, the HOMO's energy is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack. youtube.com

LUMO: As the orbital that acts as an electron acceptor, the LUMO's energy is related to the electron affinity. Regions of high LUMO density indicate likely sites for nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides insight into the molecule's stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methylamino group, while the LUMO would likely be distributed over the electron-withdrawing ester group and the pyridine ring.

Table 2: Representative FMO Data from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

Molecular Electrostatic Potential (MEP): The MEP map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. MEP maps are invaluable for identifying sites for intermolecular interactions.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the one attached to the amino group.

Green Regions: Represent areas of neutral potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD value suggests that the molecule has reached a stable conformation during the simulation.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule.

When studying intermolecular interactions, MD simulations can reveal the stability and dynamics of a complex, for example, between this compound and a protein target. It can highlight key interactions, such as hydrogen bonds, and their persistence over the simulation time.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density of a molecule to characterize its chemical bonds. This method partitions the molecule into atomic basins based on the topology of the electron density. By locating critical points in the electron density, QTAIM provides a rigorous definition of atoms and bonds.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to classify the nature of the chemical bond.

Covalent Bonds: Characterized by high electron density at the BCP and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron charge between the nuclei.

Ionic Bonds and Weak Interactions (e.g., hydrogen bonds): Characterized by low electron density at the BCP and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron charge in the bonding region.

A QTAIM analysis of this compound would allow for a quantitative description of the bonding within the pyridine ring, the ester and amino functional groups, and any potential intramolecular hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to find a relationship between these descriptors and the observed biological activity.

If this compound were part of a series of compounds being tested for a specific biological effect, a QSAR model could be developed to:

Predict the activity of new, unsynthesized analogs. mdpi.com

Identify the key molecular features that contribute to or detract from the desired biological efficacy.

Guide the design of more potent and selective compounds.

The generated QSAR models are validated to ensure their predictive power. nih.gov This approach helps to prioritize which new molecules to synthesize and test, thereby saving time and resources in drug discovery and development. nih.gov

Cheminformatics and Virtual Screening Methodologies for Novel Analog Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of drug discovery, it is often paired with virtual screening, a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov

For discovering novel analogs of this compound, the process would typically involve:

Library Generation: A virtual library of compounds structurally similar to the parent molecule is created by making systematic modifications to its structure.

Filtering: The library is filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove compounds with poor drug-like characteristics.

Docking-Based Screening: The remaining compounds are computationally "docked" into the binding site of a specific biological target. Docking programs predict the binding pose and affinity of each compound.

Scoring and Ranking: Compounds are scored and ranked based on their predicted binding affinity and interactions with the target.

Hit Selection: The top-ranked compounds are selected as "hits" for further investigation, including chemical synthesis and experimental testing.

This approach accelerates the identification of promising lead compounds by focusing experimental efforts on molecules with a higher probability of success. researchgate.net

Applications in Organic Synthesis As a Versatile Building Block

Methyl 2-methyl-6-(methylamino)nicotinate as a Precursor for Diverse Pyridine (B92270) Architectures

The core structure of this compound serves as a robust scaffold for the synthesis of more elaborate pyridine derivatives. The existing substituents on the pyridine ring influence its reactivity and provide handles for further functionalization. General methods for the synthesis of substituted methyl pyridinecarboxylates often start from simpler, readily available pyridines. researchgate.net In a similar vein, this compound can be envisioned as a starting material for a variety of pyridine-based structures through reactions that modify its substituents or introduce new ones onto the pyridine ring. The amino group, in particular, can direct further substitution on the ring or can be transformed into other functional groups, expanding the range of accessible pyridine architectures.

Derivatization at the Ester Moiety: Amidation, Hydrazide Formation, and Reduction to Alcohol

The methyl ester group at the 3-position of the pyridine ring is a key site for derivatization. Standard ester transformations can be readily applied to introduce new functional groups and extend the molecular framework.

Amidation: The ester can be converted to a wide array of amides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for introducing diversity and modulating the physicochemical properties of a molecule.

Hydrazide Formation: Reaction with hydrazine hydrate would yield the corresponding hydrazide. Nicotinic acid hydrazide and its derivatives are known to be important intermediates in the synthesis of various heterocyclic compounds with potential biological activities.

Reduction to Alcohol: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. The resulting hydroxymethyl group can then participate in a variety of subsequent reactions, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

| Transformation | Reagent(s) | Product Functional Group | Potential Application |

| Amidation | R1R2NH | -CONR1R2 | Introduction of diverse substituents, modulation of biological activity. |

| Hydrazide Formation | N2H4·H2O | -CONHNH2 | Intermediate for synthesis of heterocycles (e.g., pyrazoles, triazoles). |

| Reduction | LiAlH4 | -CH2OH | Precursor for aldehydes, halides, or ethers. |

Functionalization of the Methylamino Group (e.g., N-alkylation, N-acylation, transformations)

The methylamino group at the 6-position is another key site for introducing molecular diversity. The nitrogen atom is nucleophilic and can readily react with various electrophiles.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents to form tertiary amines. This allows for the introduction of various alkyl or arylmethyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This is a common strategy to introduce different acyl groups and to modify the electronic properties of the amino group.

Transformations: The methylamino group can potentially be transformed into other functional groups. For instance, it could be involved in cyclization reactions to form fused heterocyclic systems. The reactivity of aminopyridines is well-established, and they serve as key building blocks in the synthesis of numerous biologically active compounds. rsc.org

| Reaction | Reagent(s) | Resulting Group | Significance |

| N-Alkylation | R-X (Alkyl halide) | -N(CH3)R | Synthesis of tertiary amines with varied substituents. |

| N-Acylation | RCOCl (Acyl chloride) | -N(CH3)COR | Formation of amides, modulation of electronic properties. |

Strategic Use in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are powerful tools for generating molecular diversity. nih.govorganic-chemistry.org The presence of both an amino group and a pyridine nitrogen in this compound makes it a potential candidate for various MCRs. For example, aminopyridines can participate in Ugi or Hantzsch-type reactions, leading to the rapid construction of complex and diverse molecular scaffolds. beilstein-journals.orgmdpi.com The ability to generate libraries of compounds from a single building block is highly valuable in the early stages of drug discovery.

Synthesis of Fused Heterocyclic Systems Containing the Nicotinate (B505614) Scaffold

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems. The amino and ester functionalities can be utilized in intramolecular cyclization reactions to form an additional ring fused to the pyridine core. For instance, after modification of the ester to a suitable functional group, it could react with the methylamino group or a group introduced at the 2-methyl position to form bicyclic structures. The synthesis of fused heterocycles is a major area of research in medicinal chemistry due to the diverse biological activities exhibited by these compounds. airo.co.ingoogle.com The reactivity of amino azoles in forming fused heterocycles is a well-documented example of this strategy. enamine.net

Contributions to the Development of Complex Drug-Like Molecules and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous pharmaceuticals and pesticides. researchgate.netnih.gov The nicotinate moiety, in particular, is a key component of many bioactive molecules. chemicalbook.com The versatile reactivity of this compound allows for its incorporation into more complex molecules with potential therapeutic or agricultural applications. By systematically modifying the different functional groups, libraries of compounds can be generated and screened for biological activity. The development of novel nicotinamide (B372718) derivatives and other pyridine-based compounds is an active area of research for new drug and agrochemical discovery. researchgate.net The structural features of this compound make it an attractive starting point for the synthesis of new chemical entities in these fields.

Exploration of Biological Mechanisms in Vitro and Biochemical Studies

Investigation of Molecular Target Interactions of Methyl 2-methyl-6-(methylamino)nicotinate

Comprehensive searches of scientific literature and biomedical databases reveal a significant lack of specific research on the direct molecular target interactions of this compound. The following subsections reflect the absence of available data for the specified assays.

There is currently no publicly available scientific literature detailing the results of enzyme inhibition assays for this compound against acetylcholinesterase, histone deacetylase 3, glucokinase, DNA gyrase, or topoisomerase IV. Consequently, its potential inhibitory activity and the mechanisms of such inhibition remain uncharacterized.

Specific studies investigating the binding affinity and ligand-receptor dynamics of this compound with nicotinic acid receptors or specific dopamine (B1211576) and serotonin (B10506) receptors have not been reported in the available scientific literature. While research on other nicotinic compounds demonstrates interactions with these receptors, data for this particular molecule is absent. For example, studies on various nicotine (B1678760) analogs show that methylation can significantly alter receptor interactions, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis

There is no published research available that investigates the effects of this compound on cellular pathways, including signal transduction, gene expression regulation, or metabolic processes in isolated systems. The influence of this compound on cellular signaling cascades is therefore unknown.

In Vitro Assessment of Antimicrobial Activity Mechanisms

An assessment of the scientific literature indicates that the in vitro antimicrobial activity of this compound has not been investigated or reported. While some substituted nicotinonitrile derivatives have been synthesized and tested for antimicrobial properties, these compounds are structurally distinct, and their activity cannot be attributed to this compound. researchgate.net

In Vitro Studies of Anticancer Activity Mechanisms

There are no available in vitro studies on the anticancer activity of this compound. Its potential to inhibit specific molecular pathways implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), has not been documented in the scientific literature. Research into other compounds, such as the irreversible covalent inhibitor PRN1371, has demonstrated that a pyrido[2,3-d]pyrimidin-7(8H)-one core with a methylamino group can potently inhibit FGFRs, but this core structure is different from the pyridine (B92270) ring of this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity of Nicotinate (B505614) Derivatives

While direct Structure-Activity Relationship (SAR) studies for this compound are not available, the broader class of nicotinate and nicotinamide (B372718) derivatives has been the subject of such investigations for various biological targets. SAR studies systematically modify a molecule's structure to determine which chemical groups are responsible for its biological effects.

For nicotinic compounds, key structural modifications that influence activity include:

Substitutions on the Pyridine Ring : The nature and position of substituents on the pyridine ring are critical. For instance, in a study of methylnicotine analogs, the position of an extra methyl group significantly influenced receptor affinity and psychotropic potency, with 6-methyl substitution showing high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govrivm.nl

The Ester/Amide Group : Modification of the carboxylate group, such as converting it to various amides, can drastically alter biological activity. In the development of antifungal agents, various substitutions on the amide nitrogen of nicotinamide derivatives led to significant changes in potency.

Stereochemistry : The three-dimensional arrangement of atoms can be crucial. Different stereoisomers of a compound may exhibit varied pharmacological effects due to differential interactions with target molecules. nih.gov

These general principles highlight the importance of specific structural features for the biological activity of nicotinate derivatives. However, without experimental data for this compound, its specific SAR profile remains speculative.

Interactive Data Table: SAR Principles for Nicotinic Compounds No specific data is available for this compound. The table below illustrates general SAR principles from related compounds.

| Structural Region | Modification Example | General Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Pyridine Ring | Addition of a methyl group at the 6-position | Can increase affinity for nAChRs | Methylnicotines |

| Pyrrolidine Ring | Methylation at different carbons | Can enhance or decrease potency and efficacy at nAChR subtypes | Methylnicotines |

Pharmacological Characterization in Isolated Tissue or Cell Systems

Further research and publication of in vitro studies are necessary to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar and Analogue Design Strategies

Systematic Modification of the Methyl Ester Group and Its Impact on Activity

The methyl ester group at the 3-position of the pyridine (B92270) ring is a critical feature of methyl 2-methyl-6-(methylamino)nicotinate. The presence of this methyl group enhances the lipophilicity of the molecule, which can facilitate its penetration through biological membranes. drugbank.com In many instances, methyl esters of nicotinic acid derivatives act as prodrugs, undergoing hydrolysis in vivo to the corresponding carboxylic acid, which is the active form. drugbank.com This conversion is often mediated by esterases present in the body. drugbank.com

The impact of modifying this ester group can be significant. For instance, increasing the alkyl chain length of the ester, such as replacing the methyl group with an ethyl or larger alkyl group, can alter the rate of hydrolysis and the pharmacokinetic profile of the compound. While specific data on this compound is limited, general SAR principles for cholinergic drugs suggest that larger alkyl groups on an ester can lead to inactive compounds.

Systematic modifications and their expected impact on activity are summarized in the table below:

| Modification of Methyl Ester | Expected Impact on Activity | Rationale |

| Hydrolysis to Carboxylic Acid | Potential increase in activity | The carboxylic acid may be the active form, with improved receptor binding. |

| Conversion to other Alkyl Esters (e.g., Ethyl, Propyl) | Variable; likely decreased activity | Altered rate of hydrolysis and steric hindrance at the binding site. |

| Replacement with an Amide | Altered biological activity and metabolic stability | Amides are generally more resistant to hydrolysis than esters. |

Elucidation of SAR for Substitutions at the 2-Methyl Position

The methyl group at the 2-position of the pyridine ring plays a significant role in defining the molecule's interaction with its biological target. This group can influence the compound's conformational preferences and steric interactions within a binding pocket. The presence of a small alkyl group at this position is often found to be beneficial for the activity of various nicotinic acid derivatives.

The following table outlines the potential consequences of substitutions at the 2-methyl position:

| Substitution at 2-Position | Potential Impact on Activity | Rationale |

| Removal of the Methyl Group | Likely decrease in activity | The methyl group may be crucial for hydrophobic interactions or proper orientation in the binding site. |

| Replacement with a Larger Alkyl Group (e.g., Ethyl) | Variable; potential for steric clash | A larger group might be too bulky for the binding pocket, leading to reduced affinity. |

| Introduction of a Polar Group (e.g., Hydroxyl) | Potential for altered binding and solubility | A polar group could introduce new hydrogen bonding interactions but may also negatively affect membrane permeability. |

Comprehensive SAR of the 6-(Methylamino) Moiety and Its Derivatives

The 6-(methylamino) group is a key determinant of the biological activity of this compound. The nitrogen atom in this group can act as a hydrogen bond donor or acceptor, and the methyl group contributes to the lipophilicity and steric profile of this part of the molecule.

Varying the alkyl substituent on the amino group at the 6-position can have a profound effect on activity. In related series of compounds, such as 6-alkylamino-N-phenylpyrazine-2-carboxamides, it has been observed that increasing the length of the alkyl chain can lead to an increase in antimycobacterial activity, with optimal activity often seen with heptylamino substitution. rsc.org This suggests that the hydrophobic pocket accommodating this alkyl chain has a specific size limit. Conversely, the introduction of branched or modified alkyl chains, for instance, those containing a terminal methoxy (B1213986) or hydroxy group, often results in a loss of activity. rsc.org

The table below illustrates the expected SAR for varied alkylamino substituents at the 6-position:

| Alkylamino Substituent | Expected Impact on Activity | Rationale |

| Amino (no alkyl group) | Likely different activity profile | The primary amine has different electronic and hydrogen bonding properties compared to the secondary methylamino group. |

| Ethylamino | Potential for similar or slightly altered activity | A small increase in lipophilicity and steric bulk. |

| Propylamino | Potential for altered activity | Further increase in lipophilicity, which may be beneficial or detrimental depending on the target's binding site. |

| Longer Alkyl Chains (e.g., Heptylamino) | Activity may increase up to a certain chain length | Enhanced hydrophobic interactions with the target protein. |

| Phenylalkylamino | Likely inactive | The bulky phenyl group may introduce steric hindrance. rsc.org |

Further substitution on the nitrogen of the methylamino group (i.e., creating a tertiary amine) would significantly alter its properties. The hydrogen-donating ability of the secondary amine would be lost, which could be detrimental if this interaction is crucial for binding. Additionally, the increased steric bulk around the nitrogen atom could prevent proper binding. The effects of N-alkylation are highly dependent on the specific biological target. nih.gov

Positional Isomerism Studies (e.g., comparing 2-methyl-6-(methylamino) vs. 4-methyl-6-(methylamino)nicotinate)

The positions of substituents on the pyridine ring are critical for biological activity. Moving the methyl group from the 2-position to the 4-position would create a positional isomer, methyl 4-methyl-6-(methylamino)nicotinate, with potentially very different biological properties. The spatial arrangement of the functional groups determines how the molecule fits into its binding site.

Scaffold Hopping and Bioisosteric Replacements to Optimize Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover new compounds with improved properties while retaining the desired biological activity.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For a nicotinamide-based scaffold, this could involve replacing the pyridine ring with other heterocyclic systems. This approach can lead to novel chemotypes with improved pharmacokinetic profiles or intellectual property positions.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. For this compound, several bioisosteric replacements could be considered:

Methyl Ester Bioisosteres: The methyl ester could be replaced with other groups that can act as hydrogen bond acceptors and have similar steric bulk. For example, in a series of 6-amino-nicotinic acid derivatives, a metabolically labile ethyl ester was successfully replaced with a 5-alkyl-oxazole, which retained the desired biological activity.

6-(Methylamino) Moiety Bioisosteres: The methylamino group could be replaced with other small, hydrogen-bond-donating groups.

Pyridine Ring Bioisosteres: The pyridine ring itself could be replaced by other aromatic or heteroaromatic rings to explore new chemical space.

The following table summarizes some potential bioisosteric replacements for this compound:

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methyl Ester | 5-Alkyl-oxazole | To improve metabolic stability against hydrolysis. |

| 6-(Methylamino) Group | Small ethers or thioethers | To modulate hydrogen bonding capacity and lipophilicity. |

| Pyridine Ring | Pyrimidine, Pyrazine, or Thiophene Ring | To alter the electronic properties and explore novel chemical space. |

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of a molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding site of its biological target. This section would typically explore the preferred three-dimensional structures of this compound and how stereochemistry might dictate its biological efficacy.

Conformational Isomers and Rotational Barriers:

The structure of this compound features several single bonds around which rotation can occur, leading to various conformational isomers, or rotamers. Key areas of conformational flexibility would include:

The bond connecting the methylamino group to the pyridine ring.

The bond between the ester group and the pyridine ring.

Rotation of the methyl groups.

Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for predicting the most stable conformations by calculating the potential energy surface as a function of dihedral angles. For instance, studies on structurally related nicotinic acid derivatives have utilized Density Functional Theory (DFT) to determine energetically favorable geometries. Such analyses for this compound would reveal the energy barriers between different conformations and the likelihood of their existence under physiological conditions.

Influence of Conformation on Receptor Binding:

The specific conformation adopted by this compound upon approaching its biological target is critical. The spatial arrangement of the methylamino and ester functional groups, as well as the pyridine ring's orientation, will govern the intermolecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the ligand-receptor complex. A conformationally restricted analogue, where the molecule's flexibility is reduced, can provide valuable insights into the bioactive conformation. Research on conformationally constrained analogues of nicotine (B1678760) has demonstrated that fixing the relative orientation of the pyridine and N-methylpyrrolidine rings can lead to enhanced selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.

Stereochemical Considerations:

While this compound itself is achiral, the introduction of chiral centers through structural modification would lead to stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, being chiral themselves, can preferentially interact with one stereoisomer over another.

Should a chiral analogue of this compound be synthesized, it would be imperative to separate and characterize the individual stereoisomers. The biological activity of each isomer would then be evaluated to determine the eutomer (the more active isomer) and the distomer (the less active isomer). This information is fundamental to understanding the stereochemical requirements of the binding site.

Interactive Data Table: Hypothetical Conformational Energy Profile

The following table represents a hypothetical dataset that could be generated from a computational conformational analysis of this compound, illustrating the relative energies of different rotamers.

| Conformer | Dihedral Angle (C5-C6-N-C_methyl) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (syn-planar) | 2.5 | 5 |

| B | 60° (gauche) | 0.5 | 40 |

| C | 120° (eclipsed) | 3.0 | 2 |

| D | 180° (anti-planar) | 0.0 | 53 |

This data is illustrative and not based on experimental findings.

This hypothetical data suggests that the anti-planar and gauche conformations would be the most populated at equilibrium, and therefore more likely to be involved in biological interactions.

Advanced Research Methodologies and Emerging Technologies in Nicotinate Research

Automation and High-Throughput Experimentation in Synthesis and Screening

The conventional, manual processes of chemical synthesis and biological screening are often time-consuming and resource-intensive. trajanscimed.com Automation and High-Throughput Experimentation (HTE) have emerged as powerful strategies to address these bottlenecks, enabling the rapid synthesis and evaluation of large libraries of compounds. youtube.comnih.gov

In the context of nicotinate (B505614) research, HTE platforms can be employed to optimize the synthesis of key intermediates or to generate extensive libraries of analogues from late-stage precursors. trajanscimed.com Automated systems utilizing 96-well or 384-well plates can perform numerous reactions in parallel under varied conditions (e.g., different catalysts, solvents, temperatures), significantly accelerating the discovery of optimal reaction pathways. trajanscimed.comresearchgate.net This approach is particularly useful for complex multi-step syntheses, such as those required for substituted nicotinates like "Methyl 2-methyl-6-(methylamino)nicotinate".

Once synthesized, these compound libraries are subjected to High-Throughput Screening (HTS) to identify molecules with desired biological activity. trajanscimed.com For nicotinate derivatives, which may target nicotinic acetylcholine (B1216132) receptors (nAChRs), cell-based assays using membrane potential dyes can be adapted for HTS to measure receptor function. nih.gov Such screens are designed for speed and efficiency, allowing for the testing of thousands of compounds in a short period. nih.govucsf.edu The process typically involves miniaturizing the assay to a microplate format (384- or 1536-well) and using robotic liquid handlers for precise reagent addition. helsinki.fi

Table 1: Hypothetical High-Throughput Screening Cascade for Nicotinate Derivatives

| Phase | Objective | Methodology | Throughput | Key Parameter (Example) |

| Primary Screen | Identify initial "hits" from a large, diverse library of nicotinate compounds. | Cell-based functional assay (e.g., FLIPR Membrane Potential Assay) on a specific nAChR subtype. | >100,000 compounds | Z'-factor > 0.5 for assay quality. helsinki.fi |

| Dose-Response | Confirm activity and determine the potency (EC₅₀/IC₅₀) of hits from the primary screen. | Serial dilution of hit compounds and re-testing in the primary assay. | 1,000 - 5,000 compounds | Calculation of potency values. |

| Selectivity Screen | Determine the activity of confirmed hits against a panel of other related receptor subtypes. | Parallel screening against a panel of cell lines each expressing a different receptor. | 100 - 500 compounds | Selectivity ratio (activity at off-target vs. primary target). |

| Orthogonal Assay | Validate hits in a different, complementary assay to rule out artifacts. | Radioligand binding assay or an orthogonal functional assay (e.g., ⁸⁶Rb⁺ efflux). nih.gov | 50 - 200 compounds | Confirmation of activity in a secondary, distinct biological context. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry by enabling predictive modeling for chemical reactions and the design of novel molecules with desired properties. rjptonline.orgmdpi.com These computational tools can analyze vast datasets of known reactions to predict the outcomes of new transformations, suggest optimal synthesis routes, and design compounds de novo. mdpi.comnih.gov

For a target like "this compound," ML models can be trained on existing chemical literature and patent databases to predict the most likely products given a set of reactants and conditions. youtube.com This "forward prediction" helps chemists anticipate potential side products and optimize reaction conditions before entering the lab. Retrosynthesis prediction tools, powered by AI, can propose complete synthetic pathways for novel nicotinate derivatives by working backward from the target molecule to commercially available starting materials.

In compound design, generative ML models can create novel molecular structures tailored to interact with a specific biological target. mdpi.com By learning from the structures and activities of known nicotinic receptor modulators, these models can propose new nicotinate scaffolds that are predicted to have high potency and selectivity. This data-driven approach accelerates the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Table 2: Role of AI/ML in the Discovery Pipeline for Novel Nicotinates

| Discovery Stage | AI/ML Application | Description | Potential Outcome |

| Target Identification | Data Mining & Network Analysis | Analyze biological data (genomics, proteomics) to identify and validate novel protein targets for nicotinate compounds. | Prioritized list of biological targets implicated in a specific disease. |

| Hit Generation | Generative Molecular Design | Design novel nicotinate structures predicted to bind to the target using deep learning models (e.g., GANs, VAEs). mdpi.com | Virtual library of novel, synthesizable compounds with predicted high affinity. |

| Synthesis Planning | Retrosynthesis Prediction | Propose efficient, multi-step synthetic routes for designed compounds. | Feasible and cost-effective synthesis plans for target molecules. |

| Reaction Optimization | Reaction Outcome Prediction | Predict the yield and potential byproducts of a chemical reaction under various conditions (e.g., solvent, temperature). rjptonline.org | Optimized reaction conditions that maximize yield and minimize impurities. |

| Lead Optimization | QSAR Modeling | Predict the biological activity and pharmacokinetic properties (ADME) of analogues based on their chemical structure. | Prioritization of analogues for synthesis, leading to improved potency and drug-like properties. |

Mechanistic Spectroscopy for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing chemical syntheses. Mechanistic spectroscopy involves the use of in-situ analytical techniques, such as Fourier-Transform Infrared (FTIR), Raman, and UV/Vis spectroscopy, to monitor chemical reactions as they occur in real-time. mdpi.comresearchgate.net This approach provides a continuous stream of data, offering insights into reaction pathways, the formation of transient intermediates, and endpoint determination without the need for manual sampling and offline analysis. nih.govresearchgate.net

For the synthesis of "this compound," which involves multiple functional group transformations, fiber-optic probes can be inserted directly into the reaction vessel. jascoinc.com For instance, during an esterification step to form the methyl nicotinate core, FTIR spectroscopy could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch. This real-time data allows for precise control over reaction parameters, ensuring complete conversion and minimizing the formation of impurities. jascoinc.com

Table 3: Hypothetical Real-Time Monitoring of a Nicotinate Synthesis Step (Amidation)

| Functional Group | Spectroscopic Technique | Characteristic Signal (Wavenumber/Wavelength) | Observed Trend During Reaction |

| Starting Material: Acyl Chloride | FTIR | C=O stretch (~1790 cm⁻¹) | Signal decreases over time |

| Starting Material: Primary Amine | FTIR | N-H bend (~1600 cm⁻¹) | Signal decreases over time |

| Product: Secondary Amide | FTIR | C=O stretch (~1650 cm⁻¹) | Signal increases over time |

| Product: Secondary Amide | FTIR | N-H stretch (~3300 cm⁻¹) | Signal increases over time |

| Reaction Intermediate | Raman Spectroscopy | Unique vibrational modes | Transient signal appears and then disappears |

Advanced Microscopy Techniques for Cellular Interaction Visualization

Visualizing how a small molecule like "this compound" interacts with its cellular targets is key to understanding its mechanism of action. Advanced microscopy techniques, particularly super-resolution microscopy, have broken the diffraction barrier of light, enabling the visualization of cellular structures at the nanoscale. johnshopkins.eduresearchgate.netnih.gov

Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and STimulated Emission Depletion (STED) microscopy can achieve resolutions far beyond conventional light microscopy. nih.govnumberanalytics.com To visualize the interaction of a nicotinate compound, it could be chemically modified with a fluorescent tag (a fluorophore). When this fluorescently-labeled compound is introduced to cells expressing its target receptor (e.g., a specific nAChR subtype), its precise subcellular location can be imaged. This allows researchers to see if the compound localizes to the cell membrane, internalizes into vesicles, or accumulates in specific organelles, providing direct visual evidence of its biological journey.

Table 4: Comparison of Advanced Microscopy Techniques for Cellular Visualization

| Technique | Principle | Typical Resolution | Application for Nicotinate Research |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | ~250 nm | Visualizing the general distribution of a fluorescently-labeled nicotinate within different cellular compartments (e.g., membrane vs. cytoplasm). |

| STED Microscopy | A donut-shaped depletion beam is used to narrow the fluorescence emission spot. nih.gov | 30-80 nm | Imaging the co-localization of a labeled nicotinate with specific receptor clusters on the neuronal cell surface with high precision. |

| STORM/PALM | Reconstructs a super-resolution image from the precise localization of individual, stochastically activated fluorophores. numberanalytics.com | 20-50 nm | Quantifying the number and density of individual receptor-bound nicotinate molecules within a specific region of the cell membrane. |